5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide
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Overview
Description
5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated isoxazole intermediate.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Final Coupling: The final step involves coupling the fluorophenyl group with the oxazole carboxamide intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological processes affected.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide
- 5-(4-bromophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide
- 5-(4-methylphenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in 5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide imparts unique electronic properties, potentially enhancing its reactivity and binding affinity in various applications compared to its analogs with different substituents.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3S/c18-11-5-3-10(4-6-11)13-9-19-17(23-13)16(22)20-15-8-12(21-24-15)14-2-1-7-25-14/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMPCWGJHCJUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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